3-Benzyl-4-phenylcinnoline
Description
3-Benzyl-4-phenylcinnoline is a cinnoline derivative characterized by a bicyclic aromatic structure comprising two nitrogen atoms at positions 1 and 2 of the fused benzene ring. The compound features benzyl and phenyl substituents at positions 3 and 4, respectively, which influence its electronic and steric properties. The following comparison focuses on structurally related aromatic amines and benzene derivatives from the evidence, emphasizing substituent effects and physicochemical properties.
Properties
Molecular Formula |
C21H16N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-4-phenylcinnoline |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-23-20/h1-14H,15H2 |
InChI Key |
IAOBXSRGMPBMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-phenylcinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of arylhydrazones with arylhydrazines, followed by cyclization under acidic conditions . Another approach involves the use of arenediazonium salts, which undergo cyclization to form the cinnoline ring .
Industrial Production Methods: Industrial production of 3-Benzyl-4-phenylcinnoline may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-phenylcinnoline can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Various substituted cinnoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-4-phenylcinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below summarizes key properties of compounds from the evidence that share structural motifs (e.g., aromatic amines, substituted benzene derivatives) with 3-Benzyl-4-phenylcinnoline:
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- In contrast, the fluorine atom in 3-Fluoro-4-thiomorpholinoaniline is electron-withdrawing, which could increase stability against electrophilic substitution .
- 3-Benzyl-4-phenylcinnoline’s benzyl and phenyl groups are likely to confer steric bulk and π-π stacking capabilities, differing from the polar morpholino/thiomorpholino groups in the compared compounds.
Purity and Stability: Both 4-(3-Morpholinopropoxy)aniline and 3-Fluoro-4-thiomorpholinoaniline are available at ≥95% purity, suggesting synthetic reliability . No purity data is available for the benzene derivatives in .
Molecular Weight and Applications :
- Higher molecular weight compounds like 1,3,5-Tris(3-methyl-3-butenyl)benzene (318.50 g/mol) may exhibit applications in polymer chemistry due to their branched alkenyl groups . In contrast, aniline derivatives (e.g., 236.31–224.26 g/mol) are more suited for pharmaceutical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
